molecular formula C18H19NO·HCl B195832 Desmethyldoxepin hydrochloride, (E)- CAS No. 4504-96-5

Desmethyldoxepin hydrochloride, (E)-

Cat. No. B195832
CAS RN: 4504-96-5
M. Wt: 301.8 g/mol
InChI Key: GNPPEZGJRSOKRE-QFHYWFJHSA-N
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Description

Desmethyldoxepin hydrochloride, (E)-, also known as Nordoxepin hydrochloride, is a compound that is closely related to Doxepin . It is a tertiary amine that can be presented as (E) and (Z) stereoisomers . The (E)-Desmethyldoxepin is a major active metabolite of the tricyclic antidepressant Doxepin .


Molecular Structure Analysis

The molecular formula of Desmethyldoxepin hydrochloride, (E)-, is C18H20ClNO . The molecular weight is 301.8 g/mol . The IUPAC name is (3 E )-3- (6 H -benzo [c] 1benzoxepin-11-ylidene)- N -methylpropan-1-amine;hydrochloride . The InChI is InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14 (15)13-20-18-11-5-4-9-17 (16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10+; .

Scientific Research Applications

Pharmacokinetics and Applications in Dermatology

  • Pharmacokinetics in Atopic Dermatitis : Desmethyldoxepin was studied for its pharmacokinetics when topically applied as doxepin hydrochloride 5% cream, alone or in combination with triamcinolone acetonide, for atopic dermatitis. This study provided insights into the safe and effective use of topically applied doxepin for pruritus relief in atopic dermatitis (Drake et al., 1999).

Analytical Chemistry and Detection Methods

  • Gas Chromatography for Determination : A method for determining low nanogram concentrations of doxepin and desmethyldoxepin in serum was developed, highlighting the importance of accurate detection in clinical settings (Wallace et al., 1978).
  • Stereoselective Measurement : A study demonstrated a stereoselective method for analyzing doxepin and its metabolites, including desmethyldoxepin, in microsomal incubation mixtures, emphasizing the need for precise measurement in pharmacological research (Haritos et al., 1999).
  • Liquid Chromatography-Tandem Mass Spectrometry : A sensitive method was established for simultaneously determining doxepin and desmethyldoxepin in plasma, highlighting its potential use in drug bioavailability studies (Badenhorst et al., 2000).

Pharmacology and Toxicology

  • Plasma Level Studies : The plasma levels of doxepin and desmethyldoxepin were investigated under different dosage schedules, providing insight into their pharmacological behavior and the impact on clinical conditions of patients (Biggs et al., 1978).
  • Metabolism in Humans : The metabolism of doxepin, including the formation of desmethyldoxepin, was studied in patients, which contributes to understanding the drug's metabolic pathways and effects (Shu et al., 1990).
  • Solubility and Ionization : Research on the solubility and ionization characteristics of doxepin and desmethyldoxepin enhances the understanding of their chemical properties, crucial for formulation and therapeutic use (Embil & Torosian, 1982).

Miscellaneous Applications

  • Detection in Hair : A study analyzed hair samples for doxepin and desmethyldoxepin, indicating the potential of hair analysis in monitoring drug therapy and abuse (Negrusz et al., 1998).

Future Directions

The future directions for research on Desmethyldoxepin hydrochloride, (E)-, could involve further investigation into its pharmacological properties and therapeutic efficacy. There is potential for further exploration of its role as a metabolite of Doxepin and its impact on the treatment of conditions such as depression, anxiety, and insomnia .

properties

IUPAC Name

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPPEZGJRSOKRE-QFHYWFJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196369
Record name Desmethyldoxepin hydrochloride, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethyldoxepin hydrochloride, (E)-

CAS RN

4504-96-5, 2887-91-4
Record name 1-Propanamine, 3-dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-, hydrochloride (1:1), (3E)-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethyldoxepin hydrochloride, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004504965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethyldoxepin hydrochloride, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11(6H)-(3-[Methylamino]propylidene)dibenz[b,e]oxepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DESMETHYLDOXEPIN HYDROCHLORIDE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VQL417S2G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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